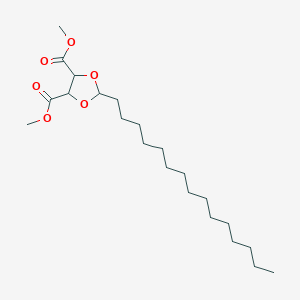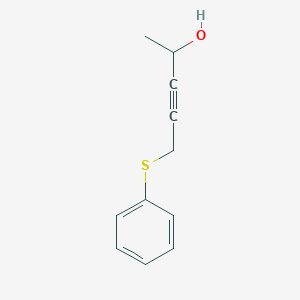
3-Pentyn-2-ol, 5-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyn-2-ol, 5-(phenylthio)-: is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom that is part of a pentyn chain, with a phenylthio group (-SPh) attached to the fifth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyn-2-ol, 5-(phenylthio)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylthiomethyl magnesium bromide with 3-pentyn-2-one under controlled conditions can yield the desired compound. The reaction typically requires anhydrous conditions and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of 3-Pentyn-2-ol, 5-(phenylthio)- may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the addition of the phenylthio group to the pentyn chain. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Pentyn-2-ol, 5-(phenylthio)- can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Formation of 3-pentyn-2-one or 3-pentynoic acid.
Reduction: Formation of 3-pentene-2-ol or 3-pentane-2-ol.
Substitution: Formation of 3-pentyn-2-chloride or 3-pentyn-2-bromide.
Aplicaciones Científicas De Investigación
Chemistry: 3-Pentyn-2-ol, 5-(phenylthio)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing groups. It serves as a model compound to understand the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its phenylthio group can interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, 3-Pentyn-2-ol, 5-(phenylthio)- is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Pentyn-2-ol, 5-(phenylthio)- involves its interaction with molecular targets through its hydroxyl and phenylthio groups. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the phenylthio group can engage in hydrophobic interactions or covalent bonding with specific amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-Pentyn-2-ol: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
5-Phenylthio-2-pentanol: Similar structure but with the hydroxyl group on a different carbon, leading to different reactivity and applications.
3-Pentyn-2-one: Contains a carbonyl group instead of a hydroxyl group, resulting in different chemical properties and reactivity.
Uniqueness: 3-Pentyn-2-ol, 5-(phenylthio)- is unique due to the presence of both a hydroxyl group and a phenylthio group on the same molecule. This combination allows for diverse chemical reactivity and potential applications in various fields. The phenylthio group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Propiedades
Número CAS |
122663-76-7 |
|---|---|
Fórmula molecular |
C11H12OS |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
5-phenylsulfanylpent-3-yn-2-ol |
InChI |
InChI=1S/C11H12OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8,10,12H,9H2,1H3 |
Clave InChI |
FNBJCZVFDRJDFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CCSC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
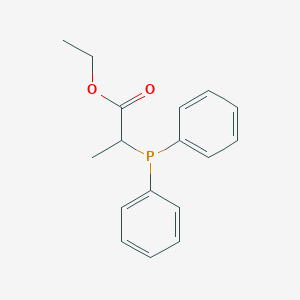
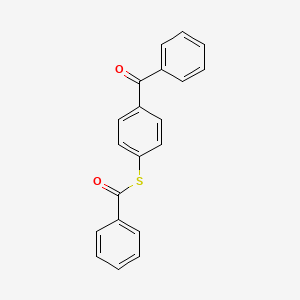

![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
![Dimethyl(propyl)[(trichlorogermyl)imino]-lambda~5~-phosphane](/img/structure/B14298801.png)
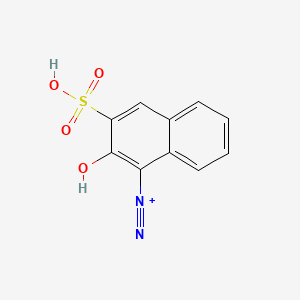

![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)

![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
